3-[(6-Tert-butyl-3-{[2-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid
Overview
Description
3-[(6-Tert-butyl-3-{[2-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is functionalized with tert-butyl, trifluoromethyl, and carbamoyl groups. These functional groups contribute to its unique chemical properties and potential reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Tert-butyl-3-{[2-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid typically involves multi-step organic synthesis. The key steps include:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of Functional Groups: The tert-butyl, trifluoromethyl, and carbamoyl groups are introduced through various substitution and addition reactions. Common reagents include tert-butyl chloride, trifluoromethyl aniline, and isocyanates.
Final Coupling: The final step involves coupling the functionalized benzothiophene with propanoic acid derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Tert-butyl-3-{[2-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its functional groups.
Mechanism of Action
The mechanism of action of 3-[(6-Tert-butyl-3-{[2-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in dyes and herbicides.
tert-Butyl carbamate: Used in the synthesis of N-Boc-protected anilines and other organic compounds.
Uniqueness
3-[(6-Tert-butyl-3-{[2-(trifluoromethyl)phenyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)carbamoyl]propanoic acid is unique due to its combination of functional groups and the benzothiophene core. This structure provides distinct chemical properties and potential reactivity that are not found in simpler compounds like dichloroaniline or tert-butyl carbamate.
Properties
IUPAC Name |
4-[[6-tert-butyl-3-[[2-(trifluoromethyl)phenyl]carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N2O4S/c1-23(2,3)13-8-9-14-17(12-13)34-22(29-18(30)10-11-19(31)32)20(14)21(33)28-16-7-5-4-6-15(16)24(25,26)27/h4-7,13H,8-12H2,1-3H3,(H,28,33)(H,29,30)(H,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKSQKFQRBFZICP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)NC3=CC=CC=C3C(F)(F)F)NC(=O)CCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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